![molecular formula C21H21FN2O3 B2761138 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 877797-92-7](/img/structure/B2761138.png)
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one is a chemical compound that belongs to the class of chromone derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential use in the treatment of different diseases.
Applications De Recherche Scientifique
- Structure-Activity Relationship (SAR) : Researchers have explored FPMINT analogues to understand their structure-activity relationship. Notably, the presence of a halogen substitute near the piperazine ring is essential for inhibitory effects on both ENT1 and ENT2. Compound 3c emerged as the most potent inhibitor, acting irreversibly and non-competitively .
- Derivatives : Novel derivatives related to this compound have been synthesized and evaluated for their cytotoxicity against tumor cell lines. For instance, pyrazolopyrimidin-4-one derivatives, structurally related to FPMINT, exhibit potent antitumor activity.
- Piperazine Ring : The piperazine ring, a key component of this compound, is relevant to potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Researchers have explored its therapeutic effects .
Equilibrative Nucleoside Transporters (ENTs) Inhibition
Anticancer Potential
Neurodegenerative Diseases Research
Mécanisme D'action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound acts as an inhibitor of ENTs . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs . This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various cellular processes .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The compound’s action results in reduced uridine uptake in cells, indicating a disruption in nucleotide synthesis and adenosine function .
Propriétés
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-10-20-16(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)18-5-3-2-4-17(18)22/h2-5,10-12,25H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWICSUSZDDHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.